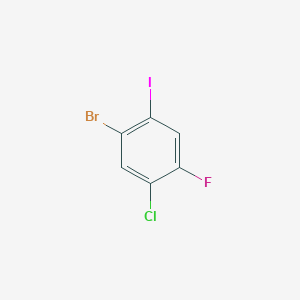
1-ブロモ-5-クロロ-4-フルオロ-2-ヨードベンゼン
概要
説明
1-Bromo-5-chloro-4-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H2BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
科学的研究の応用
1-Bromo-5-chloro-4-fluoro-2-iodobenzene is utilized in various scientific research applications:
作用機序
Mode of Action
Halogenated aromatic compounds can undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The specific reaction depends on the conditions and the other reactants present.
Pharmacokinetics
The ADME properties of halogenated aromatic compounds can vary widely and would depend on the specific compound and its physicochemical properties. Some general trends can be observed, such as increased lipophilicity due to the presence of halogens, which can affect absorption and distribution .
準備方法
The synthesis of 1-Bromo-5-chloro-4-fluoro-2-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative, where specific conditions and reagents are used to introduce the bromine, chlorine, fluorine, and iodine atoms sequentially. For instance, starting with a fluorobenzene derivative, bromination can be achieved using bromine in the presence of a catalyst, followed by chlorination and iodination under controlled conditions . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-Bromo-5-chloro-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where one of the halogen atoms is replaced by another substituent.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Stille coupling, where it reacts with organometallic reagents to form biaryl compounds.
類似化合物との比較
1-Bromo-5-chloro-4-fluoro-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2,5-dichloro-4-fluorobenzene: Similar in structure but lacks the iodine atom, which can affect its reactivity and applications.
1,5-Dibromo-2-fluoro-4-iodobenzene: Contains an additional bromine atom, which can lead to different chemical behavior and uses.
1,3-Dibromo-2,5-difluoro-4-iodobenzene: Another variant with multiple bromine and fluorine atoms, offering unique properties for specific applications.
特性
IUPAC Name |
1-bromo-5-chloro-4-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXHYWMZQCRMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679243 | |
| Record name | 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067882-65-8 | |
| Record name | 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
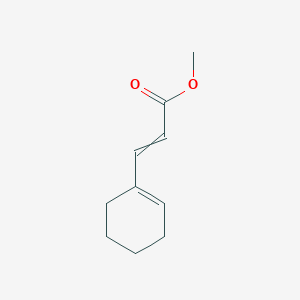
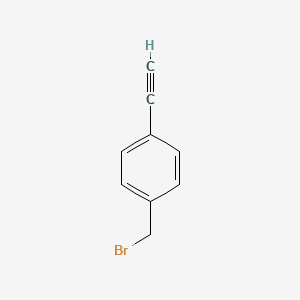
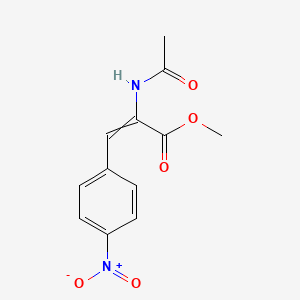
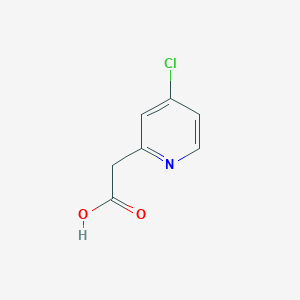
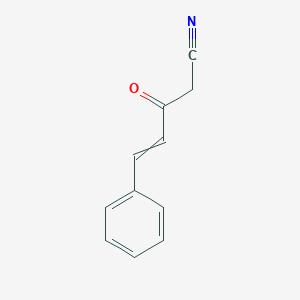
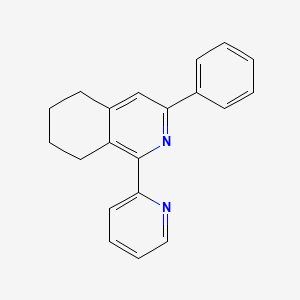
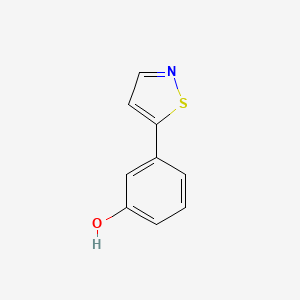
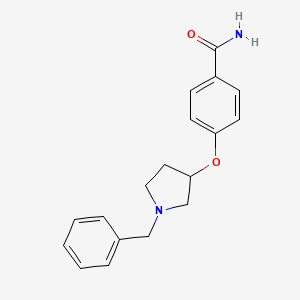
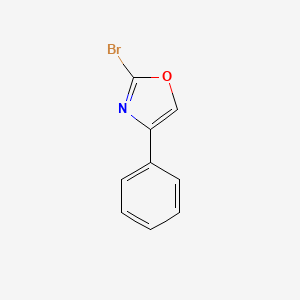
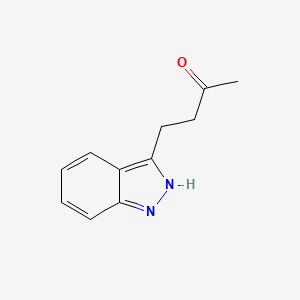
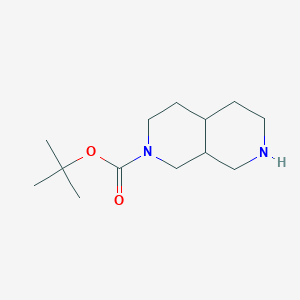

![5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid](/img/structure/B1504697.png)
![[Cyclohexane-1,2-diylidenedi(prop-1-yl-1-ylidene)]bis(diphenylphosphane)](/img/structure/B1504699.png)
